N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Overview
Description
N-(5-fluoro-4-methylpyridin-2-yl)acetamide, also known as FMPA, is a small molecule that has been widely used in research and medicinal chemistry. Its structure consists of a 5-fluoro-4-methylpyridin-2-yl moiety and an acetamide group. FMPA has been used in a variety of research studies, ranging from medicinal chemistry to biochemistry and physiology. It has a number of unique properties that make it an attractive molecule for research.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging Tracer
“N-(5-fluoro-4-methylpyridin-2-yl)acetamide” has been used in the development of a new promising Tau Positron Emission Tomography (PET) imaging tracer . PET is a type of imaging test that helps reveal how your tissues and organs are functioning. In this case, the compound could potentially be used to detect tau proteins in the brain, which are associated with neurodegenerative diseases like Alzheimer’s.
Organic Synthesis
The compound is likely used in organic synthesis, given its structure and the presence of functional groups that can undergo various chemical reactions . It could serve as a building block in the synthesis of more complex molecules in pharmaceutical or materials science research.
Fluorinated Compounds Research
The presence of a fluorine atom in the compound makes it interesting for research into fluorinated compounds. Fluorinated compounds have unique properties and are used in a variety of applications, from pharmaceuticals to advanced materials .
Drug Discovery
Given its structure and reactivity, “N-(5-fluoro-4-methylpyridin-2-yl)acetamide” could potentially be used in drug discovery, either as a lead compound or a synthetic intermediate .
Chemical Probes
The compound could potentially be used as a chemical probe in biological research. Chemical probes are small molecules that can bind to specific biological targets, allowing researchers to study the function of these targets in a biological system .
Material Science
In material science, the compound could be used in the development of new materials with desired properties. The fluorine atom and the pyridine ring in the compound could contribute to interesting electronic or optical properties .
properties
IUPAC Name |
N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPTZIEXVBRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376775 | |
Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
CAS RN |
475060-21-0 | |
Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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